N-Methyl-2-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOUJZFFJDYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060608 | |
| Record name | Benzenamine, N-methyl-2-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-28-2 | |
| Record name | N-Methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, N-methyl-2-nitro- | |
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| Record name | N-Methyl-2-nitroaniline | |
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| Record name | Benzenamine, N-methyl-2-nitro- | |
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| Record name | Benzenamine, N-methyl-2-nitro- | |
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| Record name | N-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Reaction Design
Strategies for Regioselective Synthesis of N-Methyl-2-nitroaniline
The regioselective synthesis of this compound is pivotal to avoid the formation of unwanted isomers. The primary approaches to achieve this selectivity involve N-alkylation of nitroaniline precursors and the controlled nitration of N-methylaniline.
N-Alkylation Approaches
N-alkylation strategies begin with a pre-functionalized nitrobenzene (B124822) ring, to which a methyl group is added to the amino functionality. This method offers a high degree of regioselectivity as the positions of the nitro and amino groups are already established.
One effective method involves the nucleophilic aromatic substitution (ArSN) reaction of a halonitrobenzene. For instance, 2-fluoronitrobenzene can be reacted with an appropriate amine. A specific example is the reaction of 2-fluoronitrobenzene with 2-ethoxyethylamine (B85609) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) to yield N-(2-ethoxyethyl)-2-nitroaniline. google.com While this example uses a substituted amine, the principle applies to methylation as well. The reaction of 2,4,5-trichloronitrobenzene (B44141) with excess ammonia (B1221849) can selectively form 4,5-dichloro-2-nitroaniline (B146558), which can then be methylated.
Another approach is the reaction of nitroanilines with alkyl halides under mild conditions. researchgate.net For example, the methylation of 4,5-dichloro-2-nitroaniline can be achieved using sodium hydride (NaH) as a base in dimethylformamide (DMF) followed by the addition of methyl iodide (CH₃I). This reaction proceeds at ambient temperature and can achieve a high yield.
Table 1: N-Alkylation of Halonitrobenzenes and Nitroanilines
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Fluoronitrobenzene | 2-Ethoxyethylamine, K₂CO₃, DMSO | N-(2-ethoxyethyl)-2-nitroaniline | Not Specified | google.com |
| 4,5-Dichloro-2-nitroaniline | NaH, CH₃I, DMF | 4,5-Dichloro-N-methyl-2-nitroaniline | 78% |
Direct methylation of 2-nitroaniline (B44862) derivatives is a common and effective strategy. A process for the N-monomethylation of nitroanilines containing primary amino groups uses a mixture of sulfuric acid with formaldehyde (B43269) or paraformaldehyde as the methylating agent. google.com This method is advantageous as it prevents the replacement of more than one amine hydrogen on the same nitrogen atom. google.com
Research has also demonstrated the N-methylation of 1,3-diphenylureas by treatment with sodium hydride and an iodoalkane in dimethylformamide. researchgate.net This reaction is general, provided the aniline (B41778) to be alkylated has no more than one nitro group. researchgate.net
Table 2: Methylation of 2-Nitroaniline Derivatives
| Starting Material | Methylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitroanilines | Formaldehyde/Paraformaldehyde, H₂SO₄ | Not Specified | N-Methyl-nitroanilines | google.com |
| 1,3-Diphenylureas (with nitro group) | Iodoalkane, NaH, DMF | Not Specified | N-alkylated diphenylureas | researchgate.net |
Amination of Halonitrobenzenes
Nitration Pathways of N-Methylanilines
Nitration of N-methylaniline presents a greater challenge in terms of regioselectivity due to the activating nature of the methylamino group. The reaction conditions must be carefully controlled to favor the formation of the ortho-isomer, this compound, over other isomers.
Direct nitration of N-methylaniline using a mixture of nitric acid and sulfuric acid can lead to a mixture of isomers and oxidation byproducts. rsc.orgresearchgate.net The strongly acidic conditions protonate the nitrogen to form the -NH₂CH₃⁺ group, which is a meta-director. rsc.org To circumvent this, the amino group can be protected by acylation to form an amide. rsc.org The resulting acetamido group is less basic and directs the incoming nitro group primarily to the para position, though ortho substitution also occurs. rsc.org Subsequent hydrolysis of the amide yields the nitroaniline. rsc.org
For example, the nitration of p-toluidine (B81030) (4-methylaniline) after protection as N-acetyl-4-methylaniline yields primarily the 2-nitro product due to the directing effects of both the acetamido and methyl groups. rsc.orgulisboa.pt
Table 3: Direct Ring Nitration of N-Methylaniline Derivatives
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| N-Methylaniline | HNO₃/H₂SO₄ | Not Specified | m-nitro N-methylaniline, tarry products | researchgate.net |
| N-Acetyl-4-methylaniline | HNO₃/H₂SO₄ | 0-10 °C | N-Acetyl-2-nitro-4-methylaniline | rsc.org |
| p-Toluidine (as acetanilide) | HNO₃/H₂SO₄ | Not Specified | 4-Methyl-2-nitroaniline (B134579) (97% yield) | ulisboa.pt |
An alternative pathway for nitration involves the formation of an N-nitrosamine intermediate. N-methylaniline is a known precursor to N-nitrosamines. primescholars.com The use of tert-butyl nitrite (B80452) (TBN) has been reported for the regioselective ring nitration of N-alkyl anilines. sci-hub.se This method proceeds under mild, catalyst- and acid-free conditions and initially forms N-nitroso N-alkyl anilines. sci-hub.se These intermediates can then be converted to N-alkyl nitroanilines. sci-hub.se
Studies have shown that the photolysis of N-nitroso-N-methylaniline can produce ring-nitrated products. nih.govacs.org The reaction proceeds through the formation of a nitramine, which then undergoes photolysis to yield the nitrated species. nih.govacs.org This method offers a pathway to nitrated products under different conditions than direct nitration.
Table 4: Nitration via N-Nitrosamine Intermediates
| Starting Material | Reagent | Intermediate | Product | Reference |
|---|---|---|---|---|
| N-Alkyl anilines | tert-Butyl Nitrite (TBN) | N-Nitroso N-alkyl anilines | N-Alkyl nitroanilines | sci-hub.se |
| N-Nitroso-N-methylaniline | Photolysis | Nitramine | Ring-nitrated products | nih.govacs.org |
Direct Ring Nitration Mechanisms
Novel Catalytic Systems in this compound Synthesis
The synthesis of this compound has been significantly advanced by the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. Traditional methods often require harsh conditions, but modern catalysis provides milder and more effective alternatives.
One prominent strategy is the N-alkylation of 2-nitroaniline with a methylating agent. Earth-abundant and non-precious metal catalysts have gained attention for this transformation. For instance, nickel-catalyzed systems have demonstrated high efficiency in the N-alkylation of anilines with alcohols. scispace.com A system comprising NiBr2 and a ligand like 1,10-phenanthroline (B135089) can effectively catalyze the synthesis of related structures. scispace.com These nickel-based catalysts are valued for their broad substrate scope and tolerance to various functional groups, including the nitro group present in the precursor. scispace.com
Ruthenium (Ru) and Iridium (Ir) complexes are also pivotal in the N-alkylation of amines, a method considered to be a green synthetic route. nih.gov For example, an in-situ generated catalytic system using an NHC–Ir(III) complex has been used for the N-alkylation of 2-nitroaniline with benzyl (B1604629) alcohol, achieving a 64% yield of the corresponding N-benzyl-2-nitroaniline. nih.gov This highlights the potential of such systems for the methylation of 2-nitroaniline using methanol. The use of these precious metal catalysts often provides high yields under controlled conditions. nih.gov
Acid catalysis presents another avenue for the synthesis of this compound. Research has shown that unprotected arylamines, including 2-nitroaniline, can undergo N-alkylation reactions. acs.org In one study, 2-nitroaniline demonstrated good reactivity in an acid-catalyzed reaction, affording the N-alkylated product in a 71% yield, showcasing the viability of acid catalysis in forming the crucial C-N bond. acs.org
| Catalyst System | Reactants | Product | Yield | Reference |
| NiBr2/1,10-phenanthroline | 2-nitroanilines, Vicinal Diols | Quinoxalines | - | scispace.com |
| NHC–Ir(III) Complex | 2-nitroaniline, Benzyl alcohol | N-benzyl-2-nitroaniline | 64% | nih.gov |
| Acid Catalyst | 2-nitroaniline, Alkylating Agent | N-alkylated 2-nitroaniline | 71% | acs.org |
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Synthesis
Solvent-free synthesis, or solid-state reaction, is a key green chemistry technique that reduces pollution and lowers costs. Microwave-assisted solvent-free methods have been explored for related syntheses, such as for 5-alkylamino-2-nitroanilines, demonstrating the potential for rapid and efficient reactions without a solvent medium. researchgate.net In a relevant study, a copper-catalyzed protocol was developed for the synthesis of 2-benzimidazolone from 2-nitroanilines under solvent-free conditions. rsc.org This reaction, which proceeds at 100 °C, showcases the feasibility of using heterogeneous catalysts in the absence of a solvent to drive transformations of nitroaniline derivatives. rsc.org Such methodologies could be adapted for the direct methylation of 2-nitroaniline.
Aqueous Medium Reactions
Water is an ideal green solvent due to its non-toxicity, availability, and safety. The development of synthetic routes in aqueous media is a significant goal in green chemistry. An "all-water" chemistry approach has been devised for the tandem N-alkylation of o-nitroanilines. rsc.org This method leverages water's ability to promote selective N-monobenzylation through hydrogen bond-mediated activation, presenting an alternative to transition metal-based chemistry for C–N bond formation. rsc.org Furthermore, microwave-assisted synthesis of anilines in aqueous solutions has been shown to be effective, offering complete conversion in short reaction times without the need for transition metals or organic solvents. tandfonline.com The catalytic reduction of 2-nitroaniline to o-phenylenediamine (B120857) has also been frequently reported in aqueous media using systems like silica-supported gold nanoparticles, indicating the compatibility of nitroaniline derivatives with aqueous reaction conditions. nih.gov
Derivatization Strategies of this compound
This compound serves as a versatile intermediate for the synthesis of more complex molecules through derivatization of its aromatic ring or transformation of its N-methylamino group.
Functionalization of the Aromatic Ring
The electronic properties of the N-methylamino and nitro groups direct the regioselectivity of further substitutions on the benzene (B151609) ring. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the meta-position relative to itself. Conversely, the N-methylamino group is an activating, ortho-, para-director. The interplay of these effects governs the outcome of functionalization reactions.
Electrophilic substitution reactions can introduce additional functional groups onto the ring. For example, the synthesis of compounds like 4-Bromo-3-fluoro-N-methyl-2-nitroaniline demonstrates that halogenation of the this compound scaffold is achievable. smolecule.com Such reactions typically involve controlled conditions to achieve the desired regioselectivity. The nitro group itself can also be a site for transformation; it can be replaced via nucleophilic aromatic substitution under appropriate conditions. smolecule.com
| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |
| Electrophilic Halogenation | Bromine, Fluorinating agents | Positions 4 and 3 | 4-Bromo-3-fluoro-N-methyl-2-nitroaniline | smolecule.com |
| Nucleophilic Aromatic Substitution | Nucleophiles | Position 2 (replacing nitro group) | Varies with nucleophile | smolecule.com |
Transformations at the N-Methylamino Group
The functional groups attached to the aniline nitrogen offer multiple pathways for derivatization. A primary transformation is the reduction of the ortho-nitro group to an amino group (-NH2) using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium borohydride. nih.gov This reaction yields N¹-methyl-o-phenylenediamine, a key precursor for the synthesis of heterocycles like benzimidazoles. derpharmachemica.comthieme-connect.de
The secondary amine of the N-methylamino group can undergo further reactions. For instance, it can be acylated or undergo a second alkylation. The N-alkylation of a similar product to introduce a propargyl group has been demonstrated, suggesting that the nitrogen in this compound is also amenable to such transformations. acs.org Additionally, complex multi-step reactions starting from related dinitrophenyl compounds can lead to novel heterocyclic structures like quinoxaline-diones, indicating the rich chemistry accessible from the N-methylamino-nitroaniline core. rsc.org A process for N-monomethylating nitroanilines using formaldehyde and sulfuric acid has also been patented, which could potentially be applied to introduce a second methyl group under specific conditions. google.com
Reaction Mechanisms and Kinetic Studies
Mechanistic Investigations of N-Methyl-2-nitroaniline Reactions
The chemical behavior of this compound is governed by the distinct properties of its constituent groups. The nitro group acts as a strong electron-withdrawing group, while the methylamino group can donate electron density, leading to a complex reactivity profile that has been the subject of detailed mechanistic studies.
Electron-Withdrawing Effects of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly impacts the reactivity of the aromatic ring in this compound. nih.gov This effect reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. nih.govtandfonline.com The presence of the nitro group enhances the acidity of the compound and influences the distribution of electrons within the π-system. solubilityofthings.comresearchgate.net This electron deficiency is a key factor in facilitating reactions such as nucleophilic aromatic substitution (SNAr). tandfonline.com
The strong electron-withdrawing nature of the nitro group also plays a crucial role in the stability of intermediates formed during reactions. For instance, in nucleophilic aromatic substitution, it helps to stabilize the negatively charged Meisenheimer complex, a key intermediate in the reaction pathway.
Role of the Methylamino Group in Reactivity
The methylamino group (-NHCH₃) in this compound acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. evitachem.com This group can participate in various reactions, including acting as a directing group in electrophilic aromatic substitution, although the strong deactivating effect of the nitro group generally disfavors such reactions. The basicity of the amine is reduced by the electron-withdrawing effect of the ortho-nitro group. solubilityofthings.com
In the context of rearrangements, the methylamino group is a key participant. For example, in acid-catalyzed rearrangements of N-methyl-N-nitroanilines, the initial protonation occurs on the nitrogen atom of the aniline (B41778) moiety. rsc.orgresearchgate.net The steric bulk of the methylamino group can also influence the regioselectivity of certain reactions.
Reduction Reactions of the Nitro Group to Amine Derivatives
The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form N-methyl-1,2-phenylenediamine. This transformation is a common and synthetically useful reaction. Various reducing agents can be employed to achieve this, including:
Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).
Iron (Fe) in the presence of an acid like hydrochloric acid (HCl).
Zinc dust in acidic conditions. evitachem.com
The reduction of nitroaromatic compounds to their corresponding amino derivatives is a well-established pathway, often proceeding through nitroso and hydroxylamino intermediates. nih.gov The choice of reducing agent can be critical for achieving chemoselectivity, especially in molecules with multiple reducible functional groups. organic-chemistry.org For instance, in polynitro compounds, specific reagents can selectively reduce one nitro group over another, with the ortho-nitro group often being preferentially reduced in the presence of an amino or N-alkylamino group. stackexchange.com
| Reducing Agent | Reaction Conditions | Product |
|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | N-Methyl-1,2-phenylenediamine |
| Fe/HCl | Acidic medium | N-Methyl-1,2-phenylenediamine |
| Zinc Dust | Acidic conditions | N-Methyl-1,2-phenylenediamine |
Nucleophilic Aromatic Substitution (SNAr) Pathways
This compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. The presence of the electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack. tandfonline.com While this compound itself does not have a typical leaving group, its derivatives, such as halo-substituted N-methyl-2-nitroanilines, readily undergo SNAr.
For example, in compounds like 4-Bromo-3-fluoro-N-methyl-2-nitroaniline, the nitro group at the 2-position activates the ring for substitution at other positions. The N-methyl group can reduce the nucleophilicity of the amino group, making direct substitution on the amine less favorable compared to unsubstituted anilines. The reaction proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The initial addition of the nucleophile to the electron-deficient aromatic ring is often the rate-determining step.
Acid-Catalyzed and Thermal Rearrangements of N-Methyl-N-nitroanilines
N-Methyl-N-nitroanilines, which are isomers of N-methyl-nitroanilines, can undergo both thermal and acid-catalyzed rearrangements to yield N-methyl-o-nitroanilines and N-methyl-p-nitroanilines. rsc.orgresearchgate.net These rearrangements have been the subject of theoretical and experimental investigations to elucidate their mechanisms.
Theoretical studies using density functional theory (DFT) have provided significant insights into these rearrangement pathways. rsc.orgrsc.org It has been found that thermal rearrangements generally require a higher activation energy compared to their acid-catalyzed counterparts. rsc.orgresearchgate.net
Radical Pair Complex Mechanisms
The thermal rearrangement of N-methyl-N-nitroanilines is proposed to proceed through a radical pair complex mechanism. rsc.orgresearchgate.net This mechanism involves the homolytic cleavage of the N–N bond, which is the rate-determining step, to generate a radical pair complex. rsc.org This complex consists of an N-methylaniline radical cation and a nitrogen dioxide radical. The subsequent recombination of these radical pairs, followed by aromatization, leads to the formation of the final products. rsc.orgrsc.org The radical pair complexes are considered to be more stable than the corresponding solvent-caged radical pairs. rsc.orgresearchgate.net
Intramolecular Rearrangement Mechanisms
The intramolecular rearrangement of nitroaromatic compounds is a subject of significant academic interest. In the case of N-methyl-N-nitroaniline, an N-nitro derivative, acid-catalyzed rearrangement leads to the formation of ortho- and para-nitro products. studfile.net Mechanistic studies, including those using heavy-atom kinetic isotope effects, have provided strong evidence against a single synchronous "cartwheel" mechanism. studfile.net Instead, the data support a radical pair mechanism. studfile.net This process is believed to begin with the protonation of the amino nitrogen, followed by the homolytic fission of the N-N bond. studfile.net This cleavage generates a radical-radical ion pair held within a solvent cage. studfile.net This intermediate pair can then recombine intramolecularly, with the nitro group attaching to the ortho or para positions of the aromatic ring, which have the highest unpaired-electron density. studfile.net The rate-limiting step in this proposed mechanism is the initial N-N bond fission. studfile.net
Theoretical studies using density functional theory (DFT) on the thermal rearrangement of N-methyl-N-nitroanilines also point towards a radical pair complex mechanism. researchgate.net This involves the homolysis of the N-N bond to create a radical pair, which then recombines to form the rearranged product after aromatization. researchgate.net The involvement of biradical intermediates in these rearrangements has been further investigated through radical trapping experiments, which have been shown to exclude their presence in certain semidine and diphenyline rearrangements. researchgate.net
Other related rearrangements, such as the Smiles rearrangement, occur in analogous systems. oup.comrsc.org These reactions, typically base-catalyzed, involve an intramolecular nucleophilic aromatic substitution where a suitable nucleophile displaces a leaving group on an activated aromatic ring, proceeding through a spirocyclic Meisenheimer intermediate. rsc.orgcdnsciencepub.com While not a direct rearrangement of this compound itself, the principles of nucleophilic attack on an activated nitro-substituted ring are fundamental to understanding its reactivity. cdnsciencepub.com
Photochemical Transformations and Mechanistic Implications
The photochemistry of this compound and related ortho-nitroanilines (ONA) is characterized by several distinct reaction pathways upon UV excitation. nih.gov The primary photochemical process often involves the homolytic fission of the N-N bond. researchgate.net In aprotic solvents, this cleavage is homolytic, while it can be heterolytic in protic solvents like methanol. researchgate.net
Studies on ortho-nitroaniline, which serves as a model compound, reveal three primary initial reactions following UV excitation. nih.gov
Intramolecular Hydrogen Transfer : The excited nitro group can abstract a hydrogen atom from the adjacent amino group. nih.gov This forms an aci-nitro tautomer, which can subsequently eliminate water to yield benzofurazan (B1196253) derivatives. nih.gov
Nitro-Nitrite Rearrangement (NNR) : The nitro group can rearrange to a nitrite (B80452) group, followed by the loss of nitric oxide (NO). nih.gov This pathway is a common fragmentation route for nitroaromatic compounds. nih.gov
Direct NO2 Loss : The C-NO2 bond can cleave directly, leading to the loss of a nitrogen dioxide (NO2) molecule. nih.gov
Femtosecond time-resolved mass spectrometry (FTRMS) and ab initio calculations on the ortho-nitroaniline cation have provided deep mechanistic insights. nih.govacs.org These studies show that the cation is remarkably stable compared to similar nitroaromatic molecules. nih.govacs.org The energy barrier for rearrangement and dissociation reactions is significant, with photons of at least 3.1 eV (approximately 400 nm) required to induce dissociation of the cation. acs.org The strong intramolecular hydrogen bonding between the ortho nitro and amino groups contributes significantly to this stability. nih.govacs.org
The solvent environment plays a crucial role in the photochemical outcomes. For instance, the photolysis of N-methyl-N-nitrosoanilines, closely related structures, can lead to photosolvolysis in methanol, whereas photooxidation occurs in aprotic solvents. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in N-Methyl-2-nitroaniline.
The FT-IR spectrum of this compound, typically recorded in the 4000–400 cm⁻¹ range, reveals characteristic absorption bands. nih.govresearchgate.net The presence of the N-H group is confirmed by stretching vibrations, while the nitro group (NO₂) exhibits distinct asymmetric and symmetric stretching modes. Specifically, the asymmetric stretching vibration of the NO₂ group is observed around 1520 cm⁻¹, with the symmetric stretch appearing near 1350 cm⁻¹. The amino group shows asymmetric and symmetric stretching vibrations that can be computationally simulated. researchgate.net
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of the molecule. nih.govaip.org For instance, in the related compound 4-methyl-2-nitroaniline (B134579), FT-Raman analysis has been used to identify functional groups. researchgate.netresearchgate.netresearchgate.net In some nitroaniline derivatives, intramolecular hydrogen bonding between the amino and nitro groups can be inferred from shifts in the vibrational frequencies.
Table 1: Key FT-IR Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | - |
| NO₂ | Asymmetric Stretching | ~1520 |
| NO₂ | Symmetric Stretching | ~1350 |
| C-N | Stretching | - |
| Aromatic C-H | Stretching | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei. nih.govrsc.org
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. chemicalbook.com In a typical spectrum recorded in CDCl₃, the aromatic protons appear as a multiplet in the range of δ 6.65–8.16 ppm. uva.nl The N-H proton often appears as a broad singlet, and its chemical shift can be influenced by hydrogen bonding. researchgate.net The methyl group (CH₃) protons attached to the nitrogen atom typically resonate as a doublet around δ 3.02 ppm due to coupling with the N-H proton. uva.nl
Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H | 8.16 | dd | J = 8.6, 1.5 |
| Aromatic H | 7.41-7.51 | m | - |
| Aromatic H | 6.84 | d | J = 8.6 |
| Aromatic H | 6.65 | ddd | J = 8.3, 7.0, 1.1 |
| N-H | 8.03 | s | - |
| N-CH₃ | 3.02 | d | J = 5.1 |
Data sourced from a study by Chemistry—A European Journal. uva.nl
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum further confirms the carbon framework of this compound. chemicalbook.com The carbon atom attached to the nitro group (C-NO₂) is typically found downfield. The chemical shifts of the aromatic carbons provide insight into the electron distribution within the benzene (B151609) ring. In CDCl₃, the aromatic carbons resonate at approximately δ 146.3, 136.3, 131.9, 126.8, 115.2, and 113.3 ppm. uva.nl The methyl carbon (N-CH₃) appears at a characteristic upfield position, around δ 29.7 ppm. uva.nl
Table 3: ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (ppm) |
|---|---|
| C1 (C-NHCH₃) | 146.3 |
| C2 (C-NO₂) | 131.9 |
| Aromatic C | 136.3 |
| Aromatic C | 126.8 |
| Aromatic C | 115.2 |
| Aromatic C | 113.3 |
| N-CH₃ | 29.7 |
Data sourced from a study by Chemistry—A European Journal. uva.nl
Long-Range Spin-Spin Coupling Investigations
Long-range spin-spin coupling can provide valuable information about the conformation and connectivity of the molecule. In some ortho-substituted anilines, long-range coupling between the N-H proton and ring protons has been observed. cdnsciencepub.com Specifically, a five-bond coupling (⁵J) between the amino proton and a meta-positioned ring proton can be detected, often influenced by the presence of an intramolecular hydrogen bond. cdnsciencepub.compublish.csiro.au However, it has been noted that such long-range coupling is not definitive proof of intramolecular hydrogen bonding. publish.csiro.au The magnitude of these coupling constants is generally small, often less than 1 Hz. organicchemistrydata.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule.
Electronic Transitions and Band Gap Determination
The UV-Vis spectrum of nitroaniline derivatives is characterized by absorption bands corresponding to electronic transitions, often involving charge-transfer (CT) from the amino group to the nitro group. ulisboa.pt For a related compound, 4-methyl-2-nitroaniline, the UV-Vis-NIR studies show a cut-off wavelength around 345 nm. researchgate.netresearchgate.net From this, the optical band gap was calculated to be 3.15 eV. researchgate.netresearchgate.net This band gap energy is a crucial parameter for understanding the material's potential in optical applications. The absorption spectrum of these types of molecules can be influenced by solvent polarity. publish.csiro.au Studies on similar molecules have shown that the major absorption band is attributed to a π → π* transition. researchgate.net
Solvatochromic Behavior Studies
This compound is recognized as a solvatochromic dye, meaning its absorption spectrum shifts in response to the polarity of its solvent environment. nih.gov This property makes it a valuable probe in chemical analysis. nih.gov Studies have utilized this compound to determine the polarities of various media, including ionic liquids and chromatographic phases, by employing the Kamlet-Taft empirical polarity scales. researchgate.netcristallografia.org
The UV-visible spectral shift of this compound is specifically used to measure the Kamlet-Taft π* parameter, a quantitative descriptor of a solvent's dipolarity and polarizability. cymitquimica.com For instance, its solvatochromic behavior has been thoroughly characterized in binary solvent mixtures such as methanol-water, acetonitrile-water, and tetrahydrofuran-water, which are common mobile phases in reversed-phase liquid chromatography. cymitquimica.com Research on N-alkyl-ortho-nitroaniline derivatives, including this compound, in various solvent mixtures has been conducted to investigate the competition between intermolecular hydrogen bonding with the solvent and the compound's inherent intramolecular hydrogen bond. publish.csiro.au These solvatochromic studies have demonstrated that N-alkyl-o-nitroanilines possess a strong intramolecular hydrogen bond that is not disrupted even by polar, hydrogen-bond-accepting solvents. publish.csiro.auacs.org This indicates that intramolecular hydrogen bonding is the predominant interaction. acs.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of this compound to be approximately 152.15 g/mol . nih.gov Analysis of its mass spectrum reveals a distinct fragmentation pattern that is characteristic of the molecule's structure. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) of 152. researchgate.net The fragmentation includes several key ions that provide structural information. A detailed list of significant fragments and their relative intensities is provided in the table below.
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 152 | - | [C₇H₈N₂O₂]⁺ (Molecular Ion) |
| 77 | 95.3 | [C₆H₅]⁺ (Phenyl cation) |
| 79 | 69.9 | [C₆H₅N]⁺ or [C₆H₇]⁺ |
| 78 | 31.6 | [C₆H₆]⁺ (Benzene) |
| 51 | 22.9 | [C₄H₃]⁺ |
| 64 | 11.1 | [C₅H₄]⁺ |
| 63 | 10.7 | [C₅H₃]⁺ |
| 65 | 10.2 | [C₅H₅]⁺ |
X-ray Diffraction (XRD) Analysis of Single Crystals
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for this compound, detailing its crystal system, molecular geometry, and the complex network of intermolecular forces that dictate its solid-state packing. acs.org
Crystal System and Space Group Determination
XRD analysis of a single crystal of this compound has precisely determined its crystal structure. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. nih.gov Detailed crystallographic parameters obtained from this analysis are summarized in the following table. nih.gov
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (No. 14) |
| a (Å) | 7.9822 |
| b (Å) | 14.5859 |
| c (Å) | 6.6663 |
| α (°) | 90 |
| β (°) | 110.126 |
| γ (°) | 90 |
| Volume (ų) | 728.48 |
| Z | 4 |
Detailed Molecular Geometry and Conformation
The molecular conformation of this compound is significantly influenced by the presence of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the N-methylamino group and an oxygen atom of the adjacent nitro group, forming a stable six-membered pseudo-ring, often referred to as a chelate ring. This intramolecular bond is a dominant feature that dictates the relative orientation of the substituent groups. acs.org The formation of this ring contributes to the planarity of the molecule, though some torsional strain is observed. Theoretical studies based on the crystal structure have been used to analyze the electron density and geometry with high precision. acs.org
Intermolecular Interactions and Crystal Packing Motifs
The hydrogen bonding network in crystalline this compound is dominated by the strong intramolecular N-H···O hydrogen bond. acs.org This interaction is a primary determinant of the molecule's conformation. In addition to this internal bond, intermolecular hydrogen bonds of the C-H···O type are present, where hydrogen atoms from the aromatic ring or the methyl group interact with the oxygen atoms of the nitro group on neighboring molecules. Unlike some other nitroaniline derivatives that form extensive intermolecular N-H···O hydrogen-bonded chains or dimers, the N-methyl group's presence and the strong intramolecular H-bond in this compound result in a packing arrangement where these other interactions play a more subtle role. researchgate.net
π-π Stacking Interactions
In the crystal lattice of this compound derivatives, π-π stacking interactions play a role in the molecular packing. The presence of an intramolecular hydrogen bond between the amino and nitro groups can lead to the formation of a six-membered chelate ring. researchgate.net This structural feature facilitates the formation of "pseudostacked" structures involving these chelate rings and adjacent aromatic rings. researchgate.net
In related nitroaniline compounds, the nature and extent of π-π stacking are sensitive to molecular substitution. For instance, in a derivative of 2-methyl-3-nitroaniline, weak π-π stacking interactions were observed with a shortest intercentroid distance of 3.603 (2) Å between benzene and thiophene (B33073) rings. nih.goviucr.org Conversely, in other derivatives, such as N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, the molecular conformation and packing can preclude significant π-π stacking interactions. nih.govnih.gov The orientation of the nitro group relative to the aromatic ring is also a critical factor, influencing potential π-π interactions and dipole interactions within the solid-state structure.
Thermal Analysis Techniques (TGA, DTA) for Decomposition Pathways
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in determining the thermal stability and decomposition profile of chemical compounds. These methods provide information on mass changes and thermal events (like melting and decomposition) as a function of temperature. abo.fi
For this compound, the melting point is reported to be in the range of 35-38 °C. chemicalbook.com While specific TGA/DTA data for this compound is not extensively published, analysis of closely related isomers and analogs provides a clear indication of its expected thermal behavior.
Studies on the isomer 4-methyl-2-nitroaniline show a melting point of 118 °C followed by decomposition at 228 °C. researchgate.net Similarly, the thermal analysis of 2-nitroaniline (B44862), the parent compound without the N-methyl group, reveals a major weight loss occurring in the temperature range of 110 °C to 199 °C. researchgate.net This mass loss is attributed to the elimination of the nitro group (NO₂) as a gaseous product. researchgate.net Another isomer, N-methyl-4-nitroaniline, also exhibits distinct thermal events in its TGA-DSC thermogram. researchgate.net
Based on these findings, the expected thermal decomposition pathway for this compound under inert atmosphere would involve the following stages:
Melting: An endothermic event corresponding to the solid-to-liquid phase transition around 35-38 °C.
Decomposition: A significant, exothermic weight loss event at a higher temperature, likely beginning above 100°C. This stage is primarily characterized by the cleavage and loss of the nitro group. Further degradation of the remaining organic structure would occur at even higher temperatures.
The table below compares the thermal properties of this compound with its related compounds.
| Compound | Melting Point (°C) | Decomposition Temp (°C) | Reference |
|---|---|---|---|
| This compound | 35 - 38 | Not specified, but decomposition is expected | chemicalbook.comcpachem.com |
| 2-Nitroaniline | Not specified | 110 - 199 (Major weight loss) | researchgate.net |
| 4-Methyl-2-nitroaniline | 118 | 228 | researchgate.net |
| 2-Chloro-5-nitroaniline | 122 | 245 | semanticscholar.org |
The kinetic parameters of the decomposition process, such as activation energy and frequency factor, can be calculated from TGA data using methods like the Coats-Redfern and Horowitz-Metzger equations, as has been done for isomers like 4-methyl-2-nitroaniline. researchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal tool for the theoretical investigation of nitroaniline derivatives, including N-Methyl-2-nitroaniline. researchgate.netscispace.comacs.org This method is favored for its balance of computational cost and accuracy in predicting a wide range of molecular properties. DFT calculations allow for the exploration of the molecule's potential energy surface, the prediction of its vibrational spectra, and the analysis of its electronic structure, all of which are crucial for understanding its chemical reactivity and physical properties. researchgate.netscispace.comacs.org
Geometry Optimization and Conformational Analysis
Computational studies, often employing basis sets such as 6-311G(d,p) within the DFT framework, can precisely calculate bond lengths, bond angles, and dihedral angles of the optimized geometry. e-journals.inscispace.com These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. nih.gov Conformational analysis further explores different possible spatial arrangements of the methyl group relative to the aromatic ring, identifying the most energetically favorable conformer. e-journals.in For instance, studies on similar molecules have investigated both cisoid and transoid conformations, determining their relative energies. e-journals.in
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (amino) | ~1.37 Å |
| C-N (nitro) | ~1.46 Å | |
| N-O (nitro) | ~1.23 Å | |
| N-H | ~1.02 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-N-C | ~120° |
| O-N-O | ~124° | |
| C-C-N (amino) | ~122° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.
Vibrational Frequency Predictions and Assignments
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net For this compound, DFT calculations can predict the vibrational frequencies associated with the N-H stretch of the amino group, the asymmetric and symmetric stretches of the NO2 group, and the various vibrations of the benzene (B151609) ring. researchgate.net
Often, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model. scispace.com The assignments are further confirmed by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a particular vibrational mode. researchgate.net For example, the NH2 scissoring and rocking vibrations in similar nitroaniline compounds have been successfully assigned using these methods. researchgate.net
Table 2: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |
|---|---|---|
| N-H Stretch | ~3400-3500 | Stretching of the N-H bond in the methylamino group |
| C-H Stretch (aromatic) | ~3000-3100 | Stretching of C-H bonds on the benzene ring |
| C-H Stretch (methyl) | ~2850-2950 | Symmetric and asymmetric stretching of C-H bonds in the methyl group |
| NO₂ Asymmetric Stretch | ~1500-1530 | Asymmetric stretching of the N-O bonds in the nitro group |
| NO₂ Symmetric Stretch | ~1300-1350 | Symmetric stretching of the N-O bonds in the nitro group |
| C=C Stretch (aromatic) | ~1400-1600 | Stretching of carbon-carbon bonds in the benzene ring |
| N-H Bend | ~1600-1630 | Bending motion of the N-H bond |
Note: These are approximate frequency ranges based on studies of similar molecules. Actual values depend on the specific computational method.
Electronic Structure Analysis
The electronic properties of this compound are central to its chemical behavior. DFT calculations provide a suite of tools to analyze the distribution of electrons within the molecule, offering insights into its reactivity, stability, and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests a more reactive molecule. researchgate.net
For this compound, the HOMO is typically localized on the electron-rich amino group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing nitro group. physchemres.org This distribution facilitates intramolecular charge transfer from the donor (amino) to the acceptor (nitro) group upon electronic excitation. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. e-journals.inresearchgate.net
Table 3: Representative Frontier Molecular Orbital Energies for Nitroaniline Derivatives
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| p-Nitroaniline | -6.5 | -2.4 | 4.1 |
| N-methyl-4-nitroaniline | -6.2 | -2.3 | 3.9 |
Note: These values are illustrative and depend on the specific molecule and computational method. The trend shows how substitution can affect the orbital energies and the gap.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. uni-muenchen.dedergipark.org.tr It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization. uni-muenchen.deijcce.ac.ir This delocalization, or hyperconjugation, contributes to the stability of the molecule. nih.gov
In this compound, NBO analysis can reveal the stabilization energy associated with the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n → π*). nih.gov It can also quantify the charge transfer from the donor amino group to the acceptor nitro group. physchemres.orgijcce.ac.ir The analysis provides insights into the hybridization of atomic orbitals and the nature of the intramolecular hydrogen bond. nih.gov For instance, a decrease in the s-character of the nitrogen hybrid orbital in the N-H bond can make the electrons more available for delocalization. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). iucr.orgiucr.org
For this compound, the MEP surface would show a region of high negative potential around the oxygen atoms of the nitro group, making them likely sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the amino group would exhibit a positive potential, indicating its role as a hydrogen bond donor. bohrium.com The MEP surface provides a clear, visual representation of the molecule's reactive sites and intermolecular interaction patterns. researchgate.netiucr.org
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Multipolar Atom Model (MAM) and Independent Atom Model (IAM) for Electron Density Distribution
The electron density distribution of this compound has been theoretically investigated to understand its bonding and electronic properties. researchgate.net Two primary models are often applied for this purpose: the Independent Atom Model (IAM) and the more sophisticated Multipolar Atom Model (MAM). researchgate.net
The IAM is a simpler model that represents the molecule as a sum of spherical, non-interacting atoms. In contrast, the MAM provides a more detailed and accurate description by accounting for the aspherical nature of electron density that results from chemical bonding and lone pairs. researchgate.netau.dk For this compound, theoretical calculations using a multipolar atom model transfer approach have been performed. researchgate.netfigshare.com This analysis demonstrated that applying the MAM results in a more precise molecular structure in terms of both geometry and thermal displacement parameters. researchgate.net Furthermore, the use of MAM leads to a reduction in statistical refinement factors and residual electron densities when compared to the IAM, indicating a superior fit to the electronic structure. researchgate.net This approach is particularly valuable for extracting detailed electron density information, especially when the quality of experimental X-ray data might not be sufficient for a full multipolar refinement. researchgate.net
| Model | Description | Key Advantage for this compound Analysis |
|---|---|---|
| Independent Atom Model (IAM) | A reference model where total electron density is a sum of spherical atomic densities. researchgate.net | Provides a baseline for assessing the improvement offered by more complex models. |
| Multipolar Atom Model (MAM) | Represents the deformation of atomic electron density due to bonding using multipolar expansion. researchgate.net | Yields more precise molecular geometry and thermal parameters, with lower statistical residuals. researchgate.net |
Aromaticity Studies (HOMA, NICS Indices)
The aromaticity of the benzene ring in this compound is a key feature influencing its stability and reactivity. Computational studies have employed specific indices to quantify this property, primarily the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netfigshare.com
HOMA (Harmonic Oscillator Model of Aromaticity): This index is based on the degree of bond length equalization in the ring system. chem8.org A HOMA value approaching 1 indicates a high degree of aromaticity, while values near 0 suggest a non-aromatic or anti-aromatic character. chem8.org
NICS (Nucleus-Independent Chemical Shift): This magnetic index measures the shielding at the center of a ring. rsc.org A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, whereas a positive value suggests a paratropic current associated with anti-aromaticity. rsc.orgdiva-portal.org
| Index | Basis of Calculation | Interpretation |
|---|---|---|
| HOMA | Based on the geometry (bond lengths) of the ring. chem8.org | Values close to 1 indicate high aromaticity. chem8.org |
| NICS | Based on the magnetic properties (shielding) within the ring. rsc.org | Negative values indicate aromaticity; positive values indicate anti-aromaticity. diva-portal.org |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk For this compound, methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry and subsequently predict its ¹H and ¹³C NMR spectra.
The process typically involves using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to model the molecule. The calculated chemical shifts can then be compared with experimental data obtained from NMR spectroscopy. chemicalbook.comchemicalbook.com This comparison is crucial for validating the accuracy of the computational model and for the correct assignment of experimental signals. preprints.org For instance, the distinct signal from the N-methyl group in related compounds is expected around δ 2.8–3.0 ppm in ¹H NMR spectra. While a specific computational study detailing the predicted NMR shifts for this compound was not identified in the search, this is a standard application of quantum chemical methods for structural elucidation.
| Proton Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| Aromatic-H (H-6) | 8.153 | chemicalbook.com |
| NH | 8.03 | chemicalbook.com |
| Aromatic-H (H-4) | 7.455 | chemicalbook.com |
| Aromatic-H (H-5) | 6.833 | chemicalbook.com |
| Aromatic-H (H-3) | 6.639 | chemicalbook.com |
| Methyl-H | 3.015 | chemicalbook.com |
Note: Data recorded in CDCl₃ at 400 MHz. Assignments may vary based on source. This experimental data serves as a benchmark for computational predictions. chemicalbook.com
Quantum Chemical Methods for Reaction Mechanism Elucidation
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving nitroanilines. acs.org These calculations can map potential energy surfaces, identify transition states, and determine reaction energy barriers, providing a step-by-step understanding of the reaction pathway. pku.edu.cn
A relevant study investigated the decomposition mechanism of nitroaniline anions, such as those formed in atmospheric pressure chemical ionization. acs.org Using DFT calculations, it was demonstrated that the decomposition of the o-nitroaniline anion occurs via a two-stage process. acs.org The initial, rate-determining step is a nitro-nitrite rearrangement, which is then followed by the elimination of a nitric oxide (NO) molecule to form a phenoxy radical anion derivative. acs.org Such mechanistic insights are crucial for understanding the stability and reactivity of this compound under various conditions. Other studies on related isomers have explored reactions like nucleophilic substitution, oxidation, and reduction, using computational methods to analyze reactivity and transition states.
Investigation of Nonlinear Optical (NLO) Properties through Computational Methods
This compound is a "push-pull" molecule, characterized by an electron-donating group (-NHCH₃) and an electron-withdrawing group (-NO₂) connected by a π-conjugated system (the benzene ring). researchgate.netresearchgate.net This structure can lead to a significant intramolecular charge transfer, which is a key requirement for high second-order nonlinear optical (NLO) activity. researchgate.nete-journals.in
Computational methods are essential for predicting and understanding the NLO properties of such molecules. eurjchem.com DFT calculations are commonly used to determine key NLO-related parameters such as the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. e-journals.in Studies on related nitroaniline derivatives show that computational approaches like Time-Dependent DFT (TD-DFT) and semi-empirical methods (e.g., AM1) can effectively model these properties. researchgate.netacs.org The calculations reveal how molecular structure and substituent positions influence the magnitude of the hyperpolarizability, guiding the design of new materials for applications in photonics and optical signal processing. e-journals.in
| Property | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule. |
| Linear Polarizability | α | Describes the distortion of the electron cloud in response to an external electric field. e-journals.in |
| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. e-journals.in A large β value is desirable for NLO materials. |
Advanced Applications in Organic Synthesis and Materials Science
Role as Intermediate in Complex Organic Synthesis
N-Methyl-2-nitroaniline serves as a crucial intermediate and building block in the synthesis of a variety of complex organic molecules. Its functional groups—the nitro group and the secondary amine—offer reactive sites for constructing more elaborate chemical architectures. The compound is valued in organic synthesis for its ability to participate in multiple reaction types, making it a versatile starting material.
A significant application of this compound is its role as a precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles. Benzimidazoles are a class of compounds with a wide range of pharmaceutical and industrial importance. The synthesis typically involves the reductive cyclization of an N-alkyl-2-nitroaniline derivative. sci-hub.se
The process generally begins with the reduction of the nitro group on the this compound molecule to an amino group, forming N¹-methylbenzene-1,2-diamine. This diamine intermediate can then react with various reagents, such as aldehydes or carboxylic acids, to form the imidazole (B134444) ring fused to the benzene (B151609) ring. For instance, a one-pot reductive cyclocondensation process can efficiently yield benzimidazole (B57391) derivatives from 2-nitroaniline (B44862) precursors. pcbiochemres.com Several methods have been developed for this transformation, including catalytic processes that offer high yields and selectivity. researchgate.net Furthermore, base-mediated cyclization reactions of N-alkyl-2-nitroaniline derivatives can be used to synthesize benzimidazole N-oxides, which are valuable as photoactive or energetic materials. researchgate.net
| Starting Material | Reagent/Catalyst | Product | Application |
| N-Alkyl-2-nitroaniline derivatives | Base (e.g., NaOH) | Benzimidazole N-oxides | Photoactive materials, Energetic materials researchgate.net |
| 2-Nitroanilines | Zn/NaHSO₃, Water | Benzimidazole derivatives | General synthesis pcbiochemres.com |
| 2-Nitroanilines | Copper-doped porous metal oxides | Benzimidazoles | Catalytic synthesis researchgate.net |
This compound is a key building block for producing functionalized anilines and, more importantly, mono-N-alkylated phenylenediamines. sci-hub.se The selective reduction of the nitro group is a fundamental transformation that converts this compound into N¹-methylbenzene-1,2-diamine. This resulting diamine is a valuable intermediate itself, as the two amine groups have different reactivities, allowing for further selective functionalization.
The presence of the nitro and amine groups allows for a range of chemical modifications. The nitro group can be reduced to an amine, facilitating the creation of more complex amines. The aromatic ring can also undergo electrophilic substitution reactions, although the positions are directed by the existing substituents. This versatility enables chemists to use this compound to construct a diverse array of molecules with tailored properties for applications in pharmaceuticals and materials science. a2bchem.com
Precursor for Heterocyclic Compound Synthesis (e.g., Benzimidazoles)
Development of New Dye and Pigment Architectures
This compound and its derivatives are important in the development of new dyes and pigments. The compound itself is a solvatochromic dye, meaning its color can change depending on the polarity of the solvent. chemicalbook.com This property makes it useful for applications such as determining the polarities of ionic liquids. chemicalbook.com
More broadly, it serves as an intermediate in the synthesis of various colorants. ontosight.ai The chemical structure of nitroanilines is a common feature in many dyes. For example, related compounds like 2-Nitro-4-methylaniline are used as diazo components in the manufacturing of pigments such as C.I. Pigment Yellow 1. rsc.org The amino group in this compound can be diazotized and then coupled with other aromatic compounds to produce a wide range of azo dyes. The specific substitution pattern of this compound influences the final color and properties of the resulting dye, allowing for the design of new pigment architectures.
Research into Polymer Additives and Stabilizers
Research into nitroaniline derivatives has shown their potential as additives and stabilizers for polymers. While specific research focusing solely on this compound as a polymer stabilizer is not widely documented in the provided results, its isomer, N-Methyl-4-nitroaniline, is known to be used for this purpose. chemicalbook.comresearchgate.net N-Methyl-4-nitroaniline is incorporated into polymer formulations like polyvinyl chloride (PVC) to improve their thermal and UV stability, thereby extending the material's lifespan. chemicalbook.com It is also used as a stabilizer for gunpowder. researchgate.netlookchem.com Given the structural similarities, this compound is a candidate for similar research, exploring how the ortho-positioning of the nitro group might affect its stabilizing properties in various polymer matrices.
Exploration of this compound in Non-Linear Optics (NLO)
Nitroaniline derivatives are a major class of organic materials investigated for their non-linear optical (NLO) properties. researchgate.net These properties arise from the molecular structure, which typically features an electron-donating group and an electron-accepting group connected by a π-conjugated system. optica.org In this compound, the methylamino group (-NHCH₃) acts as the electron donor and the nitro group (-NO₂) as the electron acceptor. This "push-pull" configuration facilitates intramolecular charge transfer, which is a key requirement for a high second-order NLO response. researchgate.net
The arrangement of these molecules in a crystal lattice is critical. To exhibit second-order NLO effects, the material must crystallize in a non-centrosymmetric space group. google.com While para-nitroaniline has a large molecular NLO response, it crystallizes in a centrosymmetric structure, which cancels out the effect on a macroscopic level. google.com Derivatives like 2-methyl-4-nitroaniline (B30703) (MNA) were specifically designed to overcome this by forcing a non-centrosymmetric crystal packing. The crystal structure of this compound belongs to the P 1 21/c 1 space group, which is centrosymmetric, suggesting that in its common crystalline form, it would not exhibit second-order NLO effects like SHG. nih.gov However, research into different polymorphic forms or its use in guest-host polymer systems could potentially unlock its NLO properties.
Second Harmonic Generation (SHG) is a key NLO phenomenon where light of a specific frequency is converted to light with exactly double that frequency. The efficiency of this process is a critical parameter for practical applications in lasers and optical communications. researchgate.net
The SHG efficiency of nitroaniline derivatives is highly dependent on their molecular structure and crystal packing. For example, 2-methyl-4-nitroaniline (MNA) and N-benzyl-2-methyl-4-nitroaniline (BNA) are known for their high SHG efficiencies. nih.govoptica.org The efficiency is related to the molecular first hyperpolarizability (β) and the orientation of the molecules within the crystal. Theoretical analysis of this compound and its isomers shows that the arrangement of electron-donating and electron-deficient substituents leads to high molecular hyperpolarizability. researchgate.net However, as noted, the common crystal structure of this compound is centrosymmetric, which negates macroscopic SHG activity. nih.gov Therefore, while the individual molecule has potential, its SHG efficiency in its standard crystalline form is effectively zero. Research efforts would need to focus on creating non-centrosymmetric arrangements, for instance, through co-crystallization or by incorporating it into poled polymer films, to exploit its molecular NLO properties for SHG applications.
| Compound | NLO Property | Key Feature | SHG Efficiency |
| This compound | Potential second-order NLO response | Push-pull structure (NHCH₃ donor, NO₂ acceptor) | Negligible in its common centrosymmetric crystal form. researchgate.netnih.gov |
| 2-Methyl-4-nitroaniline (MNA) | High SHG efficiency | Non-centrosymmetric crystal packing | High; used as a benchmark NLO material. google.com |
| para-Nitroaniline (pNA) | High molecular hyperpolarizability | Simple push-pull structure | Negligible in its natural crystal form due to centrosymmetric packing. optica.orggoogle.com |
| N-Benzyl-2-methyl-4-nitroaniline (BNA) | Very high SHG efficiency | Enhanced asymmetry and optimized crystal packing | Very high; suitable for terahertz (THz) applications. nih.govoptica.org |
Optical Switching Applications
This compound and its derivatives are part of a class of organic molecules investigated for their nonlinear optical (NLO) properties, which are fundamental to the development of optical switching devices. Optical switches are materials that can alter their optical properties, such as absorption or refractive index, in response to an external light stimulus. This capability allows them to control the path or intensity of a light beam, forming the basis for all-optical computing and high-speed optical communication systems.
The potential for optical switching in these molecules often stems from phenomena like photochromism. google.comcore.ac.uk Photochromism is a reversible transformation of a chemical species between two forms, each having a different absorption spectrum, initiated by electromagnetic radiation. core.ac.uk In the context of materials science, this reversible isomerization can be harnessed to create a molecular-level switch. researchgate.net For instance, a molecule can be switched from a colorless, "off" state to a colored, "on" state by UV irradiation, and then revert to the "off" state with visible light or heat. google.com The design of such photoresponsive materials requires that the molecules not only exhibit large first-order hyperpolarizability but also undergo a photochromic reaction in the solid state, leading to significant contrasts in their NLO responses. wiley.com
Research into nitroaniline derivatives indicates their suitability for these applications. The presence of electron-donating groups (like the amino group) and electron-accepting groups (like the nitro group) connected by a π-conjugated system facilitates charge transfer, which is crucial for high nonlinear optical activity. mdpi.com While direct research on the optical switching of this compound is specific, studies on its isomers, such as 4-methyl-2-nitroaniline (B134579), provide insight into the potential of this molecular structure.
The third-order nonlinear optical properties, which are critical for optical switching, are often characterized using the Z-scan technique. researchgate.net This method measures the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order nonlinear optical susceptibility (χ(3)) can be determined. A study on single crystals of 4-methyl-2-nitroaniline demonstrated its potential for optical switching applications based on its significant third-order NLO response. researchgate.net The results from this study highlight the properties that make this class of compounds promising for such applications.
Research Findings on a Related Isomer
Detailed analysis of the isomer 4-methyl-2-nitroaniline revealed its nonlinear optical characteristics. The Z-scan technique was employed to assess its third-order NLO properties. The data showed a negative nonlinear refractive index, indicating a self-defocusing effect. The optical limiting properties, where the material's transmittance decreases with increasing laser intensity, were also observed, which is a key feature for protecting optical sensors and for optical switching. researchgate.net
Table 1: Third-Order Nonlinear Optical Properties of 4-Methyl-2-nitroaniline Single Crystal Data sourced from a study on the isomer 4-methyl-2-nitroaniline, which is indicative of the potential properties for this class of compounds. researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| Nonlinear Refractive Index (n₂) | -2.14 x 10⁻⁸ | cm²/W |
| Nonlinear Absorption Coefficient (β) | 1.12 x 10⁻⁴ | cm/W |
| Third-Order NLO Susceptibility (χ⁽³⁾) | 6.25 x 10⁻⁶ | esu |
The significant values for these NLO parameters suggest that materials based on the methyl-nitroaniline framework possess the necessary characteristics for fabricating optical switching devices. researchgate.net Further research involves the synthesis of derivatives, such as incorporating the nitroaniline moiety into larger structures like benzopyrans, to enhance photochromic performance, including stability and switching speed. google.com
Environmental and Biological Research Perspectives
Research into Biological Activity of N-Methyl-2-nitroaniline Derivatives
The scientific community has shown a growing interest in this compound (NMNA) and its derivatives due to their varied biological activities. These compounds serve as foundational structures in the synthesis of more complex molecules with potential applications in medicine and other fields.
Antifungal Properties of Modified Structures
Research has demonstrated that derivatives of this compound can possess significant antifungal properties. For instance, a study involving the synthesis of various derivatives highlighted their effectiveness against Candida albicans. The research suggested that modifications to the aniline (B41778) structure could lead to enhanced antifungal activity.
In one study, a series of benzoimidazolyl-piperazinyl-phenylmethanone derivatives were synthesized starting from this compound. These novel compounds were evaluated for their in-vitro antifungal activity against C. albicans. The findings indicated that benzimidazole (B57391) derivatives with an N-1 methyl substitution showed good antifungal activity. orientjchem.org
Another area of research involves the synthesis of novel 1H-benzimidazoles. In one study, N-alkyl-4-(alkylsulfonyl)-2-nitroaniline derivatives were synthesized and subsequently reduced to their amine counterparts. These were then used to create a series of benzimidazole derivatives. Evaluation of their antifungal activity against Candida species revealed that certain compounds with a pyridine (B92270) at the C-2 position of the benzimidazole ring exhibited the most significant activity. researchgate.net
The table below summarizes the findings of a study on the antifungal activity of synthesized benzimidazole derivatives against C. albicans.
| Compound ID | Substitutions | Antifungal Activity |
| Derivative 1 | N-1 methyl, C2 asymmetric center, C5 chlorine | Good |
| Derivative 2 | Other substitutions | Moderate to Low |
Table represents a summary of findings from a study on synthesized benzimidazole derivatives and their antifungal properties. orientjchem.org
Interaction with Biological Systems (e.g., Enzymes, Receptors)
The biological activity of this compound and its derivatives is largely attributed to their interaction with various biological targets, including enzymes and receptors. ontosight.ai The presence of the nitro group is significant, as it can be reduced to form reactive intermediates that interact with cellular components. This interaction can lead to the inhibition of enzyme activities or the disruption of cellular processes.
For example, derivatives of this compound have been investigated for their potential as biochemical probes to study enzyme activities and protein interactions. The compound 5-(azepan-1-yl)-N-methyl-2-nitroaniline, for instance, is of interest in pharmacology and medicinal chemistry due to its potential to interact with biological targets and influence physiological or pathological processes. ontosight.ai Researchers might explore its effects on specific enzymes, receptors, or signaling pathways to understand its potential as a therapeutic agent. ontosight.ai
Furthermore, a class of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives has been identified as inhibitors of SIRT6, a member of the sirtuin family of NAD+-dependent lysine (B10760008) deacetylases. bohrium.com One particular derivative, compound 6d, was found to be a potent and selective inhibitor of SIRT6, demonstrating the potential of this compound derivatives to interact specifically with enzymes involved in metabolic diseases. bohrium.com
Environmental Fate and Transformation Studies (e.g., Redox Behavior)
The environmental fate of this compound is influenced by its chemical properties and interactions with the environment. The redox behavior of nitroanilines, including this compound, has been a subject of study to understand their transformation in environmental systems. researchgate.net
The electrochemical reduction of ortho- and para-nitroanilines and their N-methyl derivatives has been studied in various aprotic solvents. rsc.org The reduction potentials were found to be dependent on the acceptor properties of the medium. rsc.org Such studies provide insight into how these compounds might behave in different environmental compartments.
A study on the spectroelectrochemistry of isomeric nitroanilines in aqueous solutions found that the compounds adsorb perpendicularly to a gold electrode surface via the nitro group. researchgate.net The reduction of o- and p-nitroanilines in acidic solutions led to the formation of phenylenediamine. researchgate.net This indicates a potential transformation pathway for these compounds in acidic environmental conditions.
Research into Contaminant Formation and Remediation (e.g., Nitrosamines)
A significant area of research concerning this compound involves its potential to form N-nitrosamines. N-nitrosamines are a class of compounds known for their carcinogenic properties in animals and are reasonably anticipated to be human carcinogens. nih.gov The formation of nitrosamines can occur when a secondary amine reacts with a nitrosating agent. wikipedia.org
The photolysis of N-nitroso-N-methylaniline in various solvents can lead to the formation of ring-nitrated products alongside the corresponding nitramine. nih.govacs.org This highlights a potential transformation pathway for nitrosamines derived from this compound in the presence of light.
Research into the remediation of sites contaminated with related nitroaniline compounds provides insights into potential strategies for this compound. A field study on the remediation of a site contaminated with 4-methoxy-2-nitroaniline (B140478) (4M2N) investigated the effectiveness of different eluting agents. researchgate.net The study found that alcohol-based eluting agents were more effective than non-ionic surfactants in removing the contaminant from the aquifer medium. researchgate.net Field trials using treated groundwater for washing the contaminated site demonstrated a significant enhancement in remediation efficiency. researchgate.net
The table below outlines the key findings from the remediation study of 4-methoxy-2-nitroaniline.
| Remediation Parameter | Finding |
| Most Effective Eluting Agent | Alcohol-based agents (n-propanol) |
| Key Influencing Factors | Liquid-to-solid ratio, number of eluting cycles |
| Field Trial Outcome | Significant removal of 4M2N from aquifer medium |
This table summarizes the results of a field study on the remediation of 4-methoxy-2-nitroaniline contamination. researchgate.net
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-Methyl-2-nitroaniline and its derivatives is a focal point for future research, with an emphasis on creating more efficient and environmentally friendly methods. Current research is exploring "green chemistry" approaches, such as solvent-free, microwave-assisted protocols, to reduce waste and energy consumption. One common laboratory synthesis involves the reaction of this compound with other chemicals in the presence of a base at room temperature. For industrial-scale production, the use of microwave irradiation is being investigated to speed up reactions and decrease reaction times, positioning it as an eco-friendly alternative. Future work will likely focus on optimizing these methods and discovering new catalytic systems to improve yield, reduce costs, and minimize environmental impact.
Exploration of this compound in Supramolecular Chemistry
The unique electronic and structural characteristics of this compound make it an intriguing candidate for applications in supramolecular chemistry. Its ability to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, is being explored for the construction of complex, self-assembling systems. These organized structures have potential applications in areas like molecular recognition, sensing, and the development of "smart" materials. The compound's solvatochromic properties, where its color changes depending on the polarity of the solvent, are already utilized in determining the polarities of ionic liquids. chemicalbook.comsigmaaldrich.com This characteristic is crucial for understanding and optimizing chemical reactions in various solvent environments.
Advanced Material Design Based on its Electronic and Structural Characteristics
The distinct electronic properties of this compound, arising from the interplay between the electron-donating methylamino group and the electron-withdrawing nitro group, make it a promising building block for advanced materials. researchgate.net The presence of both electron-rich and electron-deficient substituents connected through a conjugated system can lead to high molecular second-order hyperpolarizability, a property valuable for nonlinear optical (NLO) materials. researchgate.net Future research will likely focus on incorporating this molecule into polymers and other organic materials to create novel devices for optoelectronics and photonics. Furthermore, its chromophoric nature suggests potential use in the synthesis of new dyes and pigments.
Interdisciplinary Research Integrating Computational and Experimental Studies
To fully unlock the potential of this compound, a synergistic approach combining computational modeling and experimental validation is crucial. Theoretical studies, such as those using the multipolar atom model, can provide deep insights into the molecule's electron density distribution and how substitutions at different positions on the aniline (B41778) ring affect its properties. researchgate.net These computational predictions can then guide experimental work, leading to a more rational design of new molecules and materials. This integrated approach is expected to accelerate the discovery of new applications for this compound and its derivatives by providing a more precise understanding of their structure-property relationships.
Targeted Synthesis of Biologically Active Derivatives with Elucidated Mechanisms of Action
This compound serves as a versatile starting material for the synthesis of various nitrogen-containing compounds, some of which may possess biological activity. While the biological profile of the parent compound is still under investigation, research into its derivatives is a promising area. For instance, compounds with similar nitroaniline structures have been investigated for a range of activities, including antimicrobial and anti-inflammatory properties. ontosight.ai A significant future research direction involves the targeted synthesis of this compound derivatives and the thorough investigation of their biological activities and mechanisms of action. smolecule.comsmolecule.comderpharmachemica.com This includes modifying the core structure to enhance potency and selectivity for specific biological targets, which could lead to the development of new therapeutic agents. For example, the nitro group can be reduced to an amino group, opening up possibilities for further chemical modifications.
Q & A
Q. What are the standard synthetic protocols for N-Methyl-2-nitroaniline, and how is purity validated in academic settings?
this compound is typically synthesized via cyanoethylation of N-methylaniline with acrylonitrile or through reductive cyclization of ortho-nitroamide intermediates . Purity is assessed using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with silica gel plates (e.g., Merck 60 F254) . Melting point determination (35–38°C) and spectroscopic techniques (NMR, FT-IR) are standard for structural confirmation .
Q. How is this compound employed in solvatochromic studies to determine solvent polarity?
The compound serves as a solvatochromic dye in Kamlet-Taft polarity scales (π* parameter) to quantify solvent polarities. Researchers measure its UV-Vis absorption maxima in different solvents, correlating spectral shifts with solvent polarity indices. This method is critical for characterizing ionic liquids and chromatographic stationary phases . For example, polarities of octadecyl-silica phases in reversed-phase liquid chromatography are evaluated using this approach .
Q. What is the role of this compound in synthesizing ligands for transition-metal complexes?
It is a precursor in ligand synthesis for spin-crossover (SCO) Fe(II) complexes. For instance, this compound reacts with 3-methyl-picolinic acid derivatives to form ortho-nitroamide intermediates, which undergo reductive cyclization to yield constrained ligands like L4 . These ligands are pivotal in tuning metal coordination geometry and magnetic properties.
Advanced Research Questions
Q. How can researchers control selectivity in catalytic hydrogenation/methylation reactions involving this compound?
Despite multiple reducible groups (e.g., dual nitro groups), selective mono-reduction/methylation is achieved using ruthenium(II) arene catalysts under transfer hydrogenation conditions. For example, only one nitro group is converted to N-methylamine, with <10% byproduct formation. Reaction parameters (temperature, catalyst loading, and solvent) are optimized to suppress undesired pathways . GC-MS and HPLC are used to confirm selectivity and quantify products .
Q. How do researchers resolve contradictions in solvatochromic polarity measurements using this compound?
Discrepancies arise when Kamlet-Taft π* values conflict with other polarity scales (e.g., Reichardt’s dye). To address this, researchers cross-validate data using complementary dyes (N,N-diethyl-4-nitroaniline, 4-nitroaniline) and account for solvent-specific interactions (e.g., hydrogen bonding) that influence spectral shifts . Multivariate statistical analysis is applied to disentangle solvent effects .
Q. What advanced analytical techniques are used to monitor this compound in complex reaction mixtures?
High-resolution mass spectrometry (HRMS) and tandem LC-MS/MS provide precise identification of intermediates and products. For example, in ligand synthesis, preparative column chromatography (e.g., SiliaFlash® P60 silica gel) isolates pure intermediates, while FT-IR tracks functional group transformations (e.g., nitro to amine) .
Q. How does this compound’s stability under varying experimental conditions impact its applications?
The compound’s thermal stability (mp 35–38°C) limits high-temperature applications. Degradation studies in ionic liquids reveal sensitivity to prolonged UV exposure, necessitating dark storage. Acute toxicity (oral LD50: 300 mg/kg) mandates strict PPE (gloves, respirators) during handling .
Methodological Notes
- Data Validation : Cross-reference Kamlet-Taft parameters with multiple dyes to minimize systematic errors .
- Synthetic Optimization : Use anhydrous solvents (e.g., dried DMF over alumina) to improve reaction yields in ligand synthesis .
- Safety Protocols : Follow WGK 3 guidelines for hazardous waste disposal due to acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
